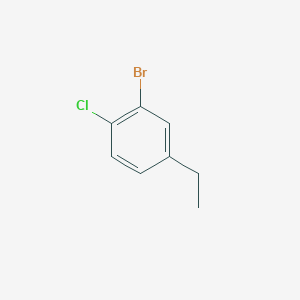

3-Bromo-4-chloroethylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-4-ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFRIIZTQOGROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304464 | |

| Record name | 2-Bromo-1-chloro-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-24-3 | |

| Record name | 2-Bromo-1-chloro-4-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Chloroethylbenzene

Regioselective Synthesis Strategies for Halogenation of Ethylbenzene (B125841) Precursors

The direct halogenation of ethylbenzene itself is not a viable route to 3-bromo-4-chloroethylbenzene. The ethyl group is an activating ortho-, para-director, meaning electrophilic substitution will primarily occur at the 2- and 4-positions. To achieve the 3,4-dihalo substitution pattern, one must start with an ethylbenzene precursor that already contains a directing group to guide the incoming halogens to the desired positions.

A logical approach involves the sequential halogenation of a monosubstituted ethylbenzene. For instance, the synthesis can commence with 4-chloroethylbenzene. The chlorine atom is a deactivating but ortho-, para-directing group, while the ethyl group is an activating ortho-, para-director. In the case of 4-chloroethylbenzene, the position ortho to the ethyl group and meta to the chloro group (position 3) is activated, making it the primary site for further electrophilic substitution.

The bromination of 4-chloroethylbenzene would, therefore, be expected to yield this compound. This reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orglibretexts.orgchemguide.co.uk The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that attacks the activated aromatic ring. chemguide.co.uk

Table 1: Illustrative Conditions for Electrophilic Bromination

| Starting Material | Reagents | Catalyst | Solvent | Typical Conditions | Product |

|---|

This table represents a plausible reaction scheme based on general principles of electrophilic aromatic substitution. Specific yields would be dependent on optimized reaction conditions.

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source (e.g., C₂Cl₆, Br₂).

The ethyl group itself is not an effective DMG. uwindsor.ca Therefore, to apply this methodology, one would need to start with an ethylbenzene precursor bearing a potent DMG, such as a tertiary amide or a carbamate (B1207046) group. wikipedia.orgbaranlab.org For example, one could envision a strategy starting with an N,N-diethylbenzamide derivative. However, applying this to an ethylbenzene precursor to achieve the 3-bromo-4-chloro substitution pattern is complex. An alternative, though less direct, application of this principle involves using a halogen substituent as a DMG. Halogens can direct metalation to their ortho position, although they are considered weaker DMGs. nih.gov This approach is generally more complex and less direct for this target molecule compared to other synthetic routes.

Functional Group Interconversion Routes to this compound

An alternative and often more efficient strategy involves constructing the desired 3-bromo-4-chloro substituted aromatic ring first, and then introducing the ethyl group via functional group interconversion.

A highly effective and common strategy is the reduction of a ketone. This two-step approach involves:

Friedel-Crafts Acylation: The synthesis begins with a commercially available starting material, 1-bromo-2-chlorobenzene (B145985). This compound can undergo a Friedel-Crafts acylation reaction with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The acylation occurs preferentially at the position para to the bromine atom and ortho to the chlorine atom, yielding 3-bromo-4-chloroacetophenone.

Ketone Reduction: The carbonyl group of the resulting acetophenone (B1666503) derivative is then reduced to a methylene (B1212753) (CH₂) group to form the final ethyl substituent. Two classical methods are well-suited for this transformation:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is particularly effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions. wikipedia.org

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (H₂NNH₂), followed by decomposition of the hydrazone in the presence of a strong base (like KOH or potassium tert-butoxide) at high temperatures. dokumen.pubucla.eduquora.com This method is ideal for substrates that are sensitive to strong acid. quora.com

Table 2: Two-Step Synthesis via Ketone Reduction

| Step | Starting Material | Reagents | Catalyst/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Acylation | 1-Bromo-2-chlorobenzene | Acetyl chloride (CH₃COCl) | AlCl₃, heat | 3-Bromo-4-chloroacetophenone |

| 2a. Reduction (Clemmensen) | 3-Bromo-4-chloroacetophenone | Zn(Hg), conc. HCl | Heat | This compound |

Similarly, one could start with 3-bromo-4-chlorobenzoic acid and perform a reduction of the carboxylic acid group to an ethyl group, though this is a more challenging multi-step transformation.

The Sandmeyer reaction provides another versatile route starting from an aromatic amine. wikipedia.orgmasterorganicchemistry.com The synthesis would begin with the appropriate aniline (B41778) derivative, for example, 4-chloro-3-ethylaniline (B6227273). The synthetic sequence would be as follows:

Diazotization: The primary amine group of 4-chloro-3-ethylaniline is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0-5 °C). google.com

Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding the target this compound. wikipedia.orgbyjus.com

The main challenge of this route lies in the availability or synthesis of the starting aniline.

Catalytic Approaches in the Synthesis of this compound

Catalysis is integral to nearly all efficient synthetic routes for this compound. The choice of catalyst is critical for reaction success, yield, and selectivity.

Lewis Acid Catalysis: Lewis acids are essential for electrophilic aromatic substitution reactions. In the halogenation of 4-chloroethylbenzene (Section 2.1.1), catalysts like FeBr₃ or AlCl₃ activate the halogenating agent. libretexts.org Similarly, in the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene (Section 2.2.1), AlCl₃ is the standard catalyst used to generate the highly electrophilic acylium ion from acetyl chloride. byjus.commasterorganicchemistry.com

Transition Metal Catalysis: Copper catalysts are the hallmark of the Sandmeyer reaction (Section 2.2.2), where copper(I) salts facilitate the substitution of the diazonium group with a halide. wikipedia.orgbyjus.com While not explicitly detailed for this specific molecule, palladium-catalyzed cross-coupling reactions could also be envisioned for constructing the C-C bond of the ethyl group on a pre-halogenated benzene (B151609) ring.

Enzymatic and Biomimetic Catalysis: Modern synthetic chemistry is increasingly looking towards biocatalysis. Halogenating enzymes (halogenases) and their synthetic mimics offer high regio- and stereoselectivity under mild conditions, potentially providing greener alternatives to traditional chemical halogenations which often use harsh reagents. researchgate.net Gold nanoparticles supported on metal oxides have also been investigated for the selective oxidation of ethylbenzene, indicating a potential catalytic route for functional group manipulation on similar scaffolds. nih.gov

Table 3: Summary of Catalysts in Synthesis Strategies

| Synthetic Route | Reaction Type | Catalyst | Purpose |

|---|---|---|---|

| 2.1.1 | Electrophilic Bromination | FeBr₃, AlCl₃ | Activation of Br₂ |

| 2.2.1 | Friedel-Crafts Acylation | AlCl₃ | Generation of acylium ion |

Transition Metal-Catalyzed Halogenation

Transition metal catalysis provides a powerful tool for the selective introduction of halogen atoms onto an aromatic ring. In the context of synthesizing this compound, these methods typically start from 4-chloroethylbenzene and seek to introduce a bromine atom at the meta-position.

Palladium-catalyzed reactions are prominent in this area. Cross-coupling reactions, for instance, can form the C-Br bond by reacting a suitable precursor, such as 4-chloroethylbenzene, with a bromide source in the presence of a palladium catalyst. smolecule.com Another sophisticated approach is the direct C-H bond halogenation, which avoids the need for pre-functionalized starting materials. Palladium(II)-catalyzed monoselective ortho-halogenation of C-H bonds has been demonstrated as a complementary method to directed ortho-lithiation, showcasing the potential for high regioselectivity. nih.gov While these methods are often directed to the ortho position by a directing group, strategic catalyst and ligand design can influence the positional outcome.

Iron, a more abundant and less expensive transition metal, also serves as a catalyst for halogenation reactions. Friedel-Crafts-type reactions using an iron catalyst like iron(III) bromide (FeBr₃) can facilitate the electrophilic bromination of the aromatic ring. libretexts.orgopenstax.org The regioselectivity of this reaction is governed by the directing effects of the existing chloro and ethyl substituents on the benzene ring.

Other transition metals like nickel and cobalt are also employed in cross-coupling reactions that could be adapted for this synthesis. acs.org For example, nickel-catalyzed cross-electrophile couplings can join aryl halides with other functional groups. acs.org

Table 1: Comparison of Transition Metal Catalysts in Aromatic Halogenation

| Catalyst Type | Common Metals | Typical Reaction | Key Advantages |

|---|---|---|---|

| Cross-Coupling Catalysts | Palladium, Nickel | Suzuki, Negishi, etc. | High selectivity, functional group tolerance |

| C-H Activation Catalysts | Palladium, Copper | Direct Halogenation | Atom economy, reduced pre-functionalization |

Photocatalytic and Electrocatalytic Synthetic Pathways

In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable alternatives for driving chemical reactions. rsc.org These methods utilize light or electrical energy, respectively, to generate reactive intermediates under mild conditions, often avoiding the need for harsh reagents. nih.govacs.org

Photocatalytic Synthesis: Visible-light photocatalysis can enable the site-selective chlorination of C-H bonds, representing a sustainable and efficient methodology. mdpi.com For instance, the chlorination of ethylbenzene to (1-chloroethyl)benzene (B1265384) has been achieved with good yield using visible light, demonstrating the feasibility of functionalizing the ethyl group. mdpi.compreprints.org Photocatalytic methods can also be applied to the aromatic ring itself. The anti-Markovnikov hydrochlorination of styrenes has been accomplished using a photocatalytic system, indicating the potential for novel bond formations under light irradiation. chemicalbook.com While a direct photocatalytic synthesis of this compound is not prominently documented, the principles suggest a plausible pathway, potentially involving a photocatalyst that can selectively activate the C-H bond on the aromatic ring of 4-chloroethylbenzene for bromination.

Electrocatalytic Synthesis: Electroorganic synthesis is an environmentally friendly alternative to classical methods because it replaces toxic and hazardous redox reagents with electric current. nih.govacs.org The combination of electrochemistry with transition metal catalysis has led to the development of novel and selective transformations. nih.gov Electrocatalytic methods have been used for the carboxylation of organohalides, such as 2-chloroethylbenzene, using cobalt and nickel electrocatalysts. nih.govacs.orgresearchgate.net This demonstrates the ability of electrocatalysis to functionalize haloarenes. The activation and subsequent functionalization of aryl halides are among the earliest and most studied metal-catalyzed electro-organic reactions. nih.gov These principles could be applied to develop an electrocatalytic route for the bromination of 4-chloroethylbenzene, offering a high degree of control over the reaction conditions.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved based on these principles.

Solvent-Free and Aqueous Medium Syntheses

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution.

Solvent-Free Synthesis: Reactions conducted without a solvent can lead to higher efficiency, easier product separation, and reduced waste. For halogenation reactions, using solid supports like montmorillonite (B579905) clay K-10 has been reported for the reaction of xylene with N-chlorosuccinimide, which proceeds upon heating. mdpi.com This approach minimizes the need for traditional solvents.

Aqueous Medium Syntheses: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic reactions are not compatible with water, modern synthetic chemistry has made strides in developing water-tolerant catalytic systems. For instance, some syntheses, like the preparation of 3-bromo-4-aminotoluene, use water for the work-up and purification stages, such as liberating the base from its hydrochloride salt. orgsyn.org Developing a fully aqueous synthesis for this compound remains a challenge but represents a significant goal for green chemistry.

Atom Economy and Sustainable Reagent Utilization

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the mass of the desired product to the total mass of the products. libretexts.org Addition reactions, in theory, have a 100% atom economy as all reactant atoms are incorporated into the final product. kccollege.ac.in In contrast, substitution reactions, a common method for synthesizing aryl halides, often have lower atom economy because they generate stoichiometric byproducts.

For example, the electrophilic bromination of 4-chloroethylbenzene with bromine (Br₂) and an iron catalyst produces hydrogen bromide (HBr) as a byproduct. This reduces the atom economy of the process.

Table 2: Atom Economy of a Hypothetical Synthesis

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Electrophilic Substitution | 4-chloroethylbenzene + Br₂ | This compound | HBr | <100% |

Improving atom economy involves designing synthetic routes that maximize the incorporation of starting materials into the final product, such as developing catalytic addition or rearrangement reactions. kccollege.ac.inrsc.org

Sustainable Reagent Utilization: The choice of reagents is critical for a green synthesis. Traditional halogenating agents like elemental bromine are hazardous. sci-hub.se Green chemistry encourages the use of safer, more sustainable alternatives. N-halosuccinimides (such as N-bromosuccinimide) and 1,3-dihalo-5,5-dimethylhydantoins are examples of alternative halogenating reagents that are often easier and safer to handle. rsc.org Notably, reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) contain two halogen atoms that can both be utilized in reactions, which is advantageous from an environmental and atom economy perspective. rsc.org The development of catalytic systems that can use benign halide salts (e.g., sodium bromide) as the halogen source is another important direction. smolecule.com

Elucidation of Reactivity and Reaction Mechanisms of 3 Bromo 4 Chloroethylbenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Studies

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. msu.edufiveable.me The benzene (B151609) ring, rich in pi electrons, acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com This reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the restoration of aromaticity through the loss of a proton. msu.edufiveable.melibretexts.org

The position of electrophilic attack on the 3-bromo-4-chloroethylbenzene ring is determined by the directing effects of the existing substituents. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. libretexts.orglibretexts.org

Ethyl Group (-CH₂CH₃): The ethyl group is an activating group and an ortho-, para- director. vanderbilt.edu It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. vanderbilt.edudocbrown.info It directs incoming electrophiles to the positions ortho and para to itself.

Halogens (-Br, -Cl): Bromine and chlorine are deactivating groups yet are ortho-, para- directors. libretexts.org They exhibit a dual electronic effect: they withdraw electron density from the ring through their inductive effect (-I effect) due to their high electronegativity, making the ring less reactive. libretexts.orgnih.gov However, they donate electron density through resonance (+R effect) via their lone pairs of electrons. nih.gov The resonance effect directs the incoming electrophile to the ortho and para positions, where the carbocation intermediate is better stabilized. nih.gov

In this compound, the directing effects of the three substituents must be considered collectively. The positions on the ring are C1 (with the ethyl group), C2, C3 (with the bromo group), C4 (with the chloro group), C5, and C6. The available positions for substitution are C2, C5, and C6.

The directing effects are summarized in the table below:

| Substituent | Position | Type | Directing Effect |

| Ethyl | C1 | Activating | Ortho, Para |

| Bromo | C3 | Deactivating | Ortho, Para |

| Chloro | C4 | Deactivating | Ortho, Para |

The ethyl group strongly activates the ortho (C2, C6) and para (C4, already substituted) positions. The bromo group directs to its ortho (C2) and para (C6) positions. The chloro group directs to its ortho (C3, C5) and para (C1, already substituted) positions. The positions C2 and C6 are strongly activated by the ethyl and bromo groups, while C5 is influenced by the chloro group. Steric hindrance from the adjacent ethyl and bromo groups at the C2 position might favor substitution at C6.

The reaction conditions, such as temperature, can influence whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest will predominate. This is usually the isomer with the lowest activation energy for its formation.

Thermodynamic Control: At higher temperatures, the reaction may be under thermodynamic control, where the most stable product is the major isomer, even if it is formed more slowly.

For most EAS reactions, the formation of the arenium ion is the rate-determining step. fiveable.me The stability of this intermediate is key to determining the regioselectivity. The positions that allow for the greatest stabilization of the positive charge in the arenium ion will be the preferred sites of attack.

Nucleophilic Substitution Reactions Involving this compound

Aromatic rings are generally resistant to nucleophilic attack due to their high electron density. wikipedia.org However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgbyjus.commasterorganicchemistry.com

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgyoutube.com For SNAr to proceed, two main conditions must be met:

The presence of a good leaving group (typically a halide).

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. libretexts.orgyoutube.com

In this compound, both bromine and chlorine can act as leaving groups. However, the ethyl group is electron-donating, and the halogens are only weakly deactivating. Without strong electron-withdrawing groups, direct SNAr reactions on this compound are generally unfavorable and require harsh reaction conditions.

The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by a more electronegative atom polarizing the C-X bond. youtube.com

Transition metals can be used to facilitate nucleophilic substitution on aromatic rings that are not activated towards SNAr. nih.gov Coordination of the arene to a transition metal complex can activate the ring towards nucleophilic attack. nih.gov This strategy creates a metal-stabilized intermediate analogous to the Meisenheimer complex. Subsequent steps, such as oxidation, are then required to achieve the final substitution product. nih.govfigshare.com While a general strategy, specific studies on the metal-mediated nucleophilic functionalization of this compound are not widely reported.

Cross-Coupling Reaction Pathways of Halogen Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are highly applicable to aryl halides like this compound. wikipedia.org The differential reactivity of the C-Br and C-Cl bonds can often be exploited for selective functionalization. The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl. wikipedia.orglibretexts.org This allows for selective reactions at the more reactive C-Br bond while leaving the C-Cl bond intact, by carefully choosing the reaction conditions.

A variety of cross-coupling reactions can be envisioned for this compound:

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) libretexts.orgnih.gov | C-C | Pd catalyst, Base youtube.com |

| Heck Coupling | Alkenes wikipedia.orgorganic-chemistry.org | C-C | Pd catalyst, Base wikipedia.orgnih.gov |

| Sonogashira Coupling | Terminal alkynes wikipedia.orglibretexts.org | C-C | Pd catalyst, Cu(I) cocatalyst, Base wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organotin compounds (organostannanes) wikipedia.orgorganic-chemistry.org | C-C | Pd catalyst libretexts.org |

| Buchwald-Hartwig Amination | Amines libretexts.orgwikipedia.org | C-N | Pd catalyst, Ligand, Base wikipedia.orgacsgcipr.org |

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. libretexts.orgnih.gov It is widely used due to the mild reaction conditions and the low toxicity of the boron reagents. nih.gov Selective coupling at the C-Br position of this compound would be expected.

Heck Reaction: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov A palladium catalyst and a base are typically required. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Stille Coupling: This reaction utilizes organostannane reagents to form C-C bonds. wikipedia.org While versatile, the toxicity of the tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgacsgcipr.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org

The catalytic cycle for these palladium-catalyzed reactions generally involves three main steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species. libretexts.orgrsc.org This step is typically rate-determining. rsc.org

Transmetalation (for Suzuki, Stille) or Migratory Insertion (for Heck): The second organic partner is transferred to the palladium center, or inserts into the Pd-Aryl bond.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, reforming the C-C or C-N bond and regenerating the Pd(0) catalyst. libretexts.org

By controlling the catalyst, ligands, base, and temperature, chemists can often achieve high yields and selectivity for the desired coupled product.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.govyoutube.com For this compound, the primary investigation in a Suzuki-Miyaura reaction would be the selective coupling at either the C-Br or C-Cl bond.

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The rate of this step is highly dependent on the nature of the halide, following the general trend I > Br > Cl > F. This trend is attributed to the decreasing bond strength of the carbon-halogen bond.

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

In the case of this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that oxidative addition of the palladium catalyst will occur preferentially at the C-Br bond. This inherent reactivity allows for selective functionalization at the 3-position of the benzene ring while leaving the chlorine atom at the 4-position intact for potential subsequent transformations.

The general reaction scheme for the selective Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: Selective Suzuki-Miyaura coupling at the C-Br bond of this compound.

While specific experimental data for this compound is not extensively detailed in the literature, the expected selectivity is based on a vast body of research on similar dihalogenated aromatic compounds. The choice of catalyst, ligands, base, and solvent can be optimized to ensure high yields and selectivity. youtube.com For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often effective for the coupling of aryl bromides. researchgate.net

Table 1: Factors Influencing Suzuki-Miyaura Coupling of Dihaloarenes

| Factor | Influence on Selectivity and Yield | Typical Conditions for Aryl Bromides |

| Catalyst | The choice of palladium source and ligands is crucial for catalytic activity. | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Base | Activates the organoboron species for transmetalation. | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Affects solubility and the rate of reaction. | Toluene, Dioxane, DME, often with water |

| Organoboron Reagent | Various boronic acids and esters can be used. | Arylboronic acids, alkylboronic esters |

Heck and Sonogashira Reaction Mechanisms

Heck Reaction

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene by coupling an aryl or vinyl halide with an alkene. buecher.de The mechanism involves oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org For this compound, the reaction is expected to proceed selectively at the more reactive C-Br bond.

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond. buecher.de Following this, the alkene coordinates to the palladium(II) complex and undergoes migratory insertion into the aryl-palladium bond. The regioselectivity of this insertion (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) can be influenced by both steric and electronic factors, as well as the specific reaction pathway (neutral or cationic). buecher.denih.gov The cycle concludes with β-hydride elimination to form the alkene product and reductive elimination with a base to regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Reaction

The Sonogashira reaction couples aryl or vinyl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.org This reaction is a highly reliable method for the formation of C(sp²)-C(sp) bonds. mdpi.com

The widely accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to other cross-coupling reactions, it starts with the oxidative addition of the Pd(0) catalyst to the aryl halide. Again, for this compound, this will occur selectively at the C-Br bond due to its higher reactivity compared to the C-Cl bond. wikipedia.org

Copper Cycle: The copper(I) acetylide is formed by the reaction of the terminal alkyne with a copper(I) salt in the presence of the amine base. This copper acetylide then acts as the transmetalating agent, transferring the alkynyl group to the palladium(II) complex.

Reductive elimination from the palladium center then yields the aryl-alkyne product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed, which proceed through a mechanism where the base is strong enough to deprotonate the alkyne for subsequent reaction with the palladium complex. libretexts.org

Kumada, Negishi, and Stille Coupling Applications

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed. wikipedia.org The application of the Kumada coupling to this compound would allow for the introduction of a wide range of alkyl or aryl groups. The reaction would be expected to occur selectively at the C-Br bond. A significant consideration in Kumada couplings is the high reactivity of the Grignard reagent, which can limit the functional group tolerance of the reaction. organic-chemistry.org

Negishi Coupling

The Negishi coupling employs organozinc reagents as the coupling partners for organic halides, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, offering a broader scope for this transformation. wikipedia.org In the context of this compound, a Negishi coupling would provide a reliable method for forming C-C bonds at the 3-position. The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. wikipedia.org This method has been successfully used in the synthesis of complex molecules where mild reaction conditions are required. researchgate.net

Stille Coupling

The Stille reaction involves the coupling of an organic halide with an organotin (organostannane) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture and their high tolerance for a wide variety of functional groups. wikipedia.orgyoutube.com This makes the Stille reaction a very versatile tool in organic synthesis. libretexts.org When applied to this compound, the Stille coupling would selectively activate the C-Br bond for coupling with various organostannane reagents, including those carrying vinyl, aryl, or alkyl groups. The primary drawback of this reaction is the toxicity of the tin reagents and byproducts. wikipedia.org

Table 2: Comparison of Cross-Coupling Reactions for this compound

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Palladium | Mild conditions, low toxicity, commercial availability of reagents | Base sensitivity of some substrates |

| Heck | Alkene | Palladium | Atom economical, no pre-formed organometallic reagent needed | Limited to alkene synthesis, regioselectivity can be an issue |

| Sonogashira | Terminal Alkyne | Palladium/Copper | Direct formation of C(sp²)-C(sp) bonds, mild conditions | Requires terminal alkyne, potential for alkyne homocoupling |

| Kumada | Organomagnesium (R-MgX) | Nickel or Palladium | High reactivity of Grignard reagents | Low functional group tolerance |

| Negishi | Organozinc (R-ZnX) | Nickel or Palladium | Good functional group tolerance, high reactivity | Organozinc reagents can be sensitive to air and moisture |

| Stille | Organotin (R-SnR'₃) | Palladium | Excellent functional group tolerance, stable reagents | Toxicity of tin compounds |

Radical Reactions and Bond Dissociation Studies

Homolytic Cleavage of C-Br and C-Cl Bonds

Radical reactions are initiated by the homolytic cleavage of a covalent bond, where each atom retains one of the bonding electrons, forming two radicals. chemistrysteps.com The energy required for this process is known as the bond dissociation energy (BDE). libretexts.org In this compound, the two potential sites for initial homolytic cleavage on the aromatic ring are the C-Br and C-Cl bonds.

The BDE is a measure of bond strength, and a lower BDE indicates a weaker bond that is more susceptible to homolytic cleavage. For aryl halides, the BDE of the carbon-halogen bond increases in the order C-I < C-Br < C-Cl < C-F. quora.com This trend is due to the better orbital overlap between the carbon and the halogen as the size of the halogen atom decreases.

Table 3: Average Bond Dissociation Energies (BDE) for Aryl Halides

| Bond | Average BDE (kJ/mol) |

| Ar-Br | ~335 |

| Ar-Cl | ~397 |

Note: These are general values and can vary slightly depending on the specific molecular structure. quora.comnih.gov

Based on these BDE values, the homolytic cleavage of the C-Br bond in this compound is energetically more favorable than the cleavage of the C-Cl bond. Therefore, under conditions that promote radical formation (e.g., high temperatures or UV irradiation), the C-Br bond is expected to break preferentially, leading to the formation of a 4-chloro-3-ethylphenyl radical. This selective cleavage is a key principle in understanding the radical-mediated reactions of this compound.

Radical Functionalization at the Ethyl Group

The ethyl group of this compound provides another site for radical reactions, specifically at the benzylic position (the carbon atom attached to the aromatic ring). The C-H bonds at the benzylic position are significantly weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical.

The formation of a benzylic radical can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in the presence of a halogen source like N-bromosuccinimide (NBS) for selective bromination. Once formed, this benzylic radical can undergo various functionalization reactions, including halogenation, oxidation, or addition to unsaturated systems. nih.gov For example, radical bromination with NBS would selectively introduce a bromine atom at the benzylic position, leading to the formation of 1-(3-bromo-4-chlorophenyl)-1-bromoethane.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations

The ethyl group is the primary site for oxidative transformations in this compound. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the ethyl group can be oxidized. A common transformation is the oxidation of the benzylic carbon. For instance, treatment with a strong oxidizing agent can convert the ethyl group into a carboxylic acid group, yielding 3-bromo-4-chlorobenzoic acid. Milder oxidation conditions might lead to the formation of the corresponding ketone, 1-(3-bromo-4-chlorophenyl)ethanone.

Reductive Transformations

Reductive transformations of this compound can target either the halogen substituents or the aromatic ring itself.

Dehalogenation: The carbon-halogen bonds can be cleaved reductively. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid), can be employed for dehalogenation. Due to the lower bond strength of the C-Br bond, it is possible to achieve selective reduction of the bromine atom over the chlorine atom by carefully controlling the reaction conditions. This would yield 1-chloro-2-ethylbenzene. More forcing conditions would lead to the removal of both halogens, resulting in ethylbenzene (B125841).

Birch Reduction: The aromatic ring can be reduced under dissolving metal conditions, such as with sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent. This reaction would reduce the benzene ring to a non-conjugated diene, a 1,4-cyclohexadiene (B1204751) derivative. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the ring.

Benzylic Oxidation Pathways

The ethyl group of this compound is susceptible to oxidation at the benzylic position, the carbon atom directly attached to the aromatic ring. This reactivity is due to the stabilization of reaction intermediates, such as radicals or carbocations, by the adjacent benzene ring. Benzylic oxidation of this compound typically leads to the formation of 1-(3-bromo-4-chlorophenyl)ethanone, and under more forceful conditions, can proceed to 3-bromo-4-chlorobenzoic acid.

Various oxidizing agents and catalytic systems can be employed to achieve this transformation. The choice of reagent and reaction conditions determines the selectivity and yield of the desired product. Common methods for the oxidation of ethylbenzene derivatives to the corresponding acetophenones are applicable to this compound. rsc.orgacs.orgrsc.orgacs.org

Key Research Findings:

Catalytic Liquid Phase Oxidation: Studies on the liquid phase oxidation of ethylbenzene have shown that palladium nanoparticles, often supported on materials like graphitic carbon nitride and reduced graphene oxide, can effectively catalyze the conversion to acetophenone (B1666503) using tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.org This methodology suggests a viable pathway for the selective oxidation of this compound.

Cobalt and Bromide Ion Catalysis: A combination of cobalt and bromide ions in acetic acid has been demonstrated to catalyze the oxidation of ethylbenzene with hydrogen peroxide or molecular oxygen. acs.org This system can produce acetophenone with high selectivity. Applying these conditions to this compound would be expected to yield 1-(3-bromo-4-chlorophenyl)ethanone.

Iron Porphyrin Catalysis: Iron(III) porphyrin complexes have been investigated as catalysts for the oxidation of ethylbenzene by dioxygen. rsc.org The reaction proceeds via a free-radical autoxidation mechanism and yields a mixture of 1-phenylethanol, acetophenone, and 1-phenylethyl hydroperoxide. It is anticipated that this compound would undergo a similar transformation under these conditions.

The general mechanism for the benzylic oxidation of an ethylbenzene derivative to an acetophenone is depicted below:

Step 1: Initiation - Formation of a benzylic radical.

Step 2: Propagation - Reaction with an oxidant to form a peroxide intermediate.

Step 3: Decomposition - Conversion of the intermediate to the corresponding ketone.

Table 1: Benzylic Oxidation of Ethylbenzene Derivatives

| Catalyst System | Oxidant | Solvent | Primary Product | Reference |

|---|---|---|---|---|

| Pd/g-C3N4–rGO | TBHP | Acetonitrile (B52724) | Acetophenone | rsc.org |

| Cobalt/Bromide ions | H2O2 or O2 | Acetic Acid | Acetophenone | acs.org |

Selective Dehalogenation Mechanisms

The presence of two different halogen atoms on the aromatic ring of this compound opens up the possibility of selective dehalogenation. The difference in bond strength between the C-Br and C-Cl bonds (C-Br is weaker than C-Cl) is the primary factor governing this selectivity. organic-chemistry.orgresearchgate.net

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. organic-chemistry.orgresearchgate.net Palladium-based catalysts, such as palladium on carbon (Pd/C), are particularly effective for this transformation. organic-chemistry.org

Mechanism of Catalytic Hydrodehalogenation:

The generally accepted mechanism for palladium-catalyzed hydrodehalogenation involves the following key steps:

Oxidative Addition: The aryl halide (Ar-X) reacts with the palladium(0) catalyst to form an arylpalladium(II) halide intermediate (Ar-Pd-X).

Reductive Step: This intermediate then reacts with a hydrogen source, often hydrogen gas or a transfer hydrogenation reagent, to regenerate the palladium(0) catalyst and produce the dehalogenated arene (Ar-H) and a hydrohalic acid (H-X).

Selectivity in Dehalogenation:

In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective de-bromination under controlled conditions. organic-chemistry.org By carefully choosing the catalyst, reaction time, and temperature, it is possible to preferentially cleave the C-Br bond, yielding 4-chloroethylbenzene.

Research Supporting Selectivity:

Studies on the reductive dehalogenation of aryl bromides and chlorides have consistently shown that bromides are reduced more readily than chlorides. organic-chemistry.orgresearchgate.net

Catalytic hydrogenation with Pd/C under neutral conditions has been shown to selectively reduce aryl bromides in the presence of aryl chlorides. organic-chemistry.org

The use of phosphite (B83602) ligands with palladium catalysts has also demonstrated chemoselectivity, where a bromochlorobenzene was converted exclusively to chlorobenzene.

Table 2: Relative Reactivity of Aryl Halides in Catalytic Dehalogenation

| Aryl Halide | Relative Reactivity | Catalyst System | Key Observations | Reference |

|---|---|---|---|---|

| Aryl Bromide | Higher | Pd/C, H2 | Reduced more quickly and under milder conditions than chlorides. | organic-chemistry.org |

| Aryl Chloride | Lower | Pd/C, H2 | Requires more vigorous conditions for reduction. | organic-chemistry.org |

This inherent difference in reactivity provides a synthetic route to selectively remove the bromine atom from this compound, offering a pathway to synthesize 4-chloroethylbenzene. Complete dehalogenation to ethylbenzene would require more forcing reaction conditions.

Derivatization and Advanced Functionalization Strategies for 3 Bromo 4 Chloroethylbenzene

Modifications at the Ethyl Side Chain

The ethyl group attached to the aromatic ring is amenable to a range of chemical transformations, allowing for the introduction of new functional groups and the creation of chiral centers.

Stereoselective Functionalization of the Alpha and Beta Carbons

The benzylic position (the alpha-carbon) of the ethyl group exhibits enhanced reactivity due to the adjacent aromatic ring, making it a prime target for functionalization. Free radical halogenation, for instance, can selectively introduce a bromine or chlorine atom at the alpha-position, which can then be substituted by various nucleophiles.

While direct stereoselective functionalization of the alpha and beta carbons of an unactivated ethyl chain is challenging, modern catalytic methods offer pathways to achieve this. For example, directed C-H activation or oxidation reactions can introduce functionality with stereocontrol, often employing chiral catalysts to influence the stereochemical outcome. These methods pave the way for creating enantiomerically enriched products, which are of significant interest in pharmaceutical and materials science.

Introduction of Oxygen, Nitrogen, and Sulfur Functionalities

A variety of synthetic methods can be employed to introduce heteroatom functionalities onto the ethyl side chain.

Oxygen Functionalization: Oxidation of the ethyl group can yield valuable products. Strong oxidizing agents can convert the ethyl group to a carboxylic acid. Milder, more controlled oxidation can lead to the formation of an alcohol at the benzylic position. This alcohol can be further oxidized to a ketone.

Nitrogen Functionalization: The introduction of nitrogen-containing groups can be achieved through several routes. For example, after benzylic halogenation, the halide can be displaced by nitrogen nucleophiles like ammonia (B1221849) or amines to form the corresponding amino-derivatives.

Sulfur Functionalization: Sulfur functionalities can be introduced in a similar manner to nitrogen and oxygen groups. Thiols, the sulfur analogs of alcohols, can be introduced by reacting a benzylic halide with a sulfur nucleophile. These thiols can then be further reacted to form thioethers or other sulfur-containing compounds. masterorganicchemistry.comkhanacademy.orglibretexts.org

| Functional Group | Reagents/Conditions | Product Type |

| Alcohol (-OH) | Mild oxidation (e.g., KMnO4, cold, dilute) | Secondary Alcohol |

| Ketone (=O) | Oxidation of secondary alcohol (e.g., PCC, CrO3) | Ketone |

| Amine (-NH2) | 1. Benzylic bromination (NBS) 2. NH3 | Primary Amine |

| Thiol (-SH) | 1. Benzylic bromination (NBS) 2. NaSH | Thiol |

Selective Functionalization of Halogen Atoms

The presence of both bromine and chlorine atoms on the aromatic ring allows for selective and sequential reactions, primarily through transition metal-catalyzed cross-coupling reactions.

Differential Reactivity of Bromo and Chloro Substituents

In the context of palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. mdpi.com This difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition to the metal catalyst than the C-Cl bond. youtube.com This inherent difference in reactivity forms the basis for the selective functionalization of the bromo substituent while leaving the chloro substituent intact. mdpi.comyoutube.comwhiterose.ac.uk

Sequential Cross-Coupling and Substitution Reactions

The differential reactivity of the bromo and chloro groups enables a strategy of sequential functionalization. nih.gov In a typical sequence, the more reactive bromo position is first targeted in a cross-coupling reaction, such as a Suzuki, Heck, or Sonogashira reaction. Under carefully controlled conditions, the C-Br bond will react selectively, leaving the C-Cl bond untouched.

Following the initial cross-coupling at the bromine position, the less reactive chlorine atom can then be functionalized in a subsequent step. This second transformation may require more forcing reaction conditions, such as a different catalyst, ligand, or higher temperatures, to activate the stronger C-Cl bond. This sequential approach allows for the controlled and stepwise introduction of different substituents onto the aromatic ring. nsf.gov

| Reaction Step | Target Halogen | Relative Reactivity | Typical Reaction |

| Step 1 | Bromine | Higher | Suzuki, Heck, Sonogashira Coupling |

| Step 2 | Chlorine | Lower | Suzuki, Buchwald-Hartwig Amination |

Ring Functionalization through Directed Reactions

Further substitution on the aromatic ring of 3-Bromo-4-chloroethylbenzene is governed by the directing effects of the existing substituents. Halogens (bromo and chloro) are deactivating groups due to their electron-withdrawing inductive effect, yet they are ortho-, para-directors because of their electron-donating resonance effect. ck12.orglibretexts.orgmsu.edubyjus.com The ethyl group is an activating group and is also an ortho-, para-director.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions that are most activated and least sterically hindered. The directing effects of the substituents in this compound are as follows:

Ethyl group (at position 1): Directs to positions 2 and 6 (ortho) and 4 (para).

Bromo group (at position 3): Directs to positions 2 and 4 (ortho) and 6 (para).

Chloro group (at position 4): Directs to positions 3 and 5 (ortho) and 1 (para).

Considering the combined directing effects, the most likely positions for electrophilic attack are positions 2 and 6, which are activated by the ethyl group and ortho to the bromo group. Steric hindrance may influence the regioselectivity between these two positions.

| Substituent | Position | Electronic Effect | Directing Effect |

| Ethyl | 1 | Activating | Ortho, Para |

| Bromo | 3 | Deactivating | Ortho, Para |

| Chloro | 4 | Deactivating | Ortho, Para |

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, circumventing the limitations of classical electrophilic aromatic substitution. wikipedia.org This method relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups with high precision. wikipedia.org

In the context of this compound, the halogen atoms can serve as weak directing groups. The heteroatom of the DMG acts as a Lewis base, interacting with the Lewis acidic lithium of the organolithium reagent. wikipedia.org This interaction brings the base into proximity of the ortho C-H bond, facilitating its removal. For this compound, two positions are available for ortho-metalation: the C-2 position (ortho to the bromine) and the C-5 position (ortho to the chlorine).

The regiochemical outcome of the lithiation is determined by a combination of factors, including the directing ability of the halogens and the acidity of the respective C-H bonds. Generally, the directing ability of halogens in DoM follows the order I > Br > Cl > F. However, the acidity of the proton is also crucial, with stronger electron-withdrawing groups inducing higher acidity at the ortho position. The interplay between these effects can lead to complex regioselectivity. In dihalogenated systems, metalation often occurs ortho to the heavier halogen. However, the presence of other substituents and the specific reaction conditions (base, solvent, temperature) can alter this preference.

Once the aryllithium intermediate is formed at either the C-2 or C-5 position, it can react with various electrophiles to yield functionalized derivatives. This provides a versatile route to novel substituted aromatic compounds that might be difficult to access through other means.

| Position of Metalation | Electrophile | Reagent Example | Product Class |

|---|---|---|---|

| C-2 or C-5 | Carbonyl Compounds | Benzaldehyde (C₆H₅CHO) | Aryl Alcohols |

| C-2 or C-5 | Carbon Dioxide | CO₂ (gas) | Benzoic Acids |

| C-2 or C-5 | Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Aryl Silanes |

| C-2 or C-5 | Alkyl Halides | Methyl iodide (CH₃I) | Alkylated Arenes |

| C-2 or C-5 | Boronic Esters | Triisopropyl borate (B(O-iPr)₃) | Aryl Boronic Acids/Esters |

Synthesis of Polycyclic and Heterocyclic Systems Derived from this compound

The differential reactivity of the C-Br and C-Cl bonds in this compound makes it an excellent substrate for the stepwise construction of complex polycyclic and heterocyclic frameworks. The C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference allows for selective functionalization at the C-3 position while leaving the C-4 chloro substituent available for subsequent transformations.

This sequential functionalization strategy is a cornerstone for building polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. For instance, a Suzuki coupling at the C-Br position can introduce a vinyl or aryl group. A subsequent intramolecular reaction, such as a Heck reaction or C-H activation, involving the new substituent and the C-Cl bond, can then be used to form a new ring, leading to a polycyclic structure.

Similarly, the synthesis of heterocyclic compounds can be achieved by first introducing a nitrogen or oxygen nucleophile at the C-3 position via a Buchwald-Hartwig or Ullmann-type reaction. The resulting intermediate, now bearing a strategically placed heteroatom, can undergo an intramolecular cyclization at the C-4 position to construct heterocycles like carbazoles, dibenzofurans, or phenothiazines. The specific choice of catalyst, ligands, and reaction conditions is critical for achieving high selectivity and yield in these multi-step synthetic sequences.

| Target System | Reaction Sequence | Key Intermediates |

|---|---|---|

| Fluorenone Derivatives | 1. Suzuki coupling at C-3 with 2-formylphenylboronic acid. 2. Intramolecular cyclization/oxidation. | Biphenyl-2-carbaldehyde intermediate |

| Carbazole Derivatives | 1. Buchwald-Hartwig amination at C-3 with an aniline (B41778). 2. Intramolecular Pd-catalyzed C-H amination at C-4. | N-Aryl-3-amino-4-chloroethylbenzene |

| Dibenzofuran Derivatives | 1. Suzuki coupling at C-3 with 2-methoxyphenylboronic acid. 2. Demethylation followed by intramolecular Ullmann condensation. | 2-(2-Hydroxyphenyl) intermediate |

| Phenanthrene Derivatives | 1. Sonogashira coupling at C-3 with an alkyne. 2. Intramolecular cyclization/aromatization. | 3-Alkynyl-4-chloroethylbenzene |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Bromo 4 Chloroethylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of 3-Bromo-4-chloroethylbenzene. It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional experiments are employed to assemble a complete picture of the molecule's connectivity and spatial arrangement.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are crucial for deciphering complex structures by spreading spectral information across two dimensions, resolving overlapping signals, and revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons of the ethyl group, confirming their connectivity. It would also reveal correlations between adjacent protons on the aromatic ring, helping to trace the proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. princeton.edu An HSQC spectrum of this compound would show distinct cross-peaks linking the ethyl -CH₃ protons to the ethyl methyl carbon, the ethyl -CH₂ protons to the ethyl methylene carbon, and each aromatic proton to its corresponding aromatic carbon. This provides an unambiguous assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for confirming the substitution pattern on the benzene (B151609) ring. For instance, correlations would be expected from the methylene (-CH₂) protons to the aromatic carbons C1, C2, and C6, definitively placing the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is useful for confirming stereochemistry and conformation. In this compound, a NOESY spectrum would show cross-peaks between the methylene protons of the ethyl group and the aromatic proton at the C5 position, confirming their spatial proximity. youtube.com

Interactive Table: Application of 2D NMR for this compound

| Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H – ¹H (through 2-3 bonds) | Confirms connectivity within the ethyl group (CH₂-CH₃). Shows coupling between adjacent aromatic protons (H5-H6). |

| HSQC | ¹H – ¹³C (through 1 bond) | Links each proton to its directly attached carbon atom (e.g., H5 to C5, H-ethyl to C-ethyl). |

| HMBC | ¹H – ¹³C (through 2-4 bonds) | Establishes the overall connectivity, including placement of substituents. Shows correlations from ethyl CH₂ protons to aromatic carbons C1, C2, and C6. |

| NOESY | ¹H – ¹H (through space, <5 Å) | Confirms spatial relationships. Shows proximity between ethyl CH₂ protons and the aromatic proton at C5. |

Interpretation of Chemical Shifts and Coupling Constants for Regioisomerism

The precise substitution pattern (regioisomerism) of a polysubstituted benzene ring is determined by analyzing the chemical shifts (δ) and spin-spin coupling constants (J) in the ¹H NMR spectrum. ubc.ca The electron-withdrawing effects of the halogen substituents and the electron-donating effect of the ethyl group cause distinct shifts in the positions of the aromatic proton signals.

For this compound, three distinct signals are expected in the aromatic region.

The proton at C2 (between the ethyl and bromo groups) is expected to be the most downfield due to the additive effects of the substituents.

The proton at C5 (between the chloro group and a hydrogen) will be shifted downfield by the adjacent chlorine.

The proton at C6 (adjacent to the ethyl group) will be the most upfield of the aromatic protons.

The coupling constants are diagnostic for the relative positions of the protons:

Ortho coupling (³J_HH): Typically 7-10 Hz, observed between adjacent protons (e.g., H5 and H6).

Meta coupling (⁴J_HH): Typically 2-3 Hz, observed between protons separated by one carbon (e.g., H2 and H6).

Para coupling (⁵J_HH): Typically 0-1 Hz, often not resolved.

The splitting pattern for each proton allows for the definitive assignment of the 1,2,4-trisubstituted pattern. For example, the signal for H5 would appear as a doublet due to ortho coupling with H6. The signal for H6 would appear as a doublet of doublets due to ortho coupling with H5 and meta coupling with H2.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |

| H-2 | ~7.5 | d | ⁴J_H2-H6 ≈ 2 Hz |

| H-5 | ~7.3 | d | ³J_H5-H6 ≈ 8 Hz |

| H-6 | ~7.1 | dd | ³J_H6-H5 ≈ 8 Hz, ⁴J_H6-H2 ≈ 2 Hz |

| -CH₂- | ~2.7 | q | ³J ≈ 7.5 Hz |

| -CH₃ | ~1.2 | t | ³J ≈ 7.5 Hz |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. This is critical for confirming the identity of a compound and distinguishing it from isomers.

Isotopic Abundance Analysis for Halogen Identification

A key feature of the mass spectrum of a halogenated compound is the characteristic isotopic pattern of the molecular ion peak. chemguide.co.uk Chlorine and bromine both have two stable isotopes with significant natural abundance.

Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio. libretexts.org This results in an M+ peak and an M+2 peak with a relative intensity of about 3:1 for any fragment containing one chlorine atom. libretexts.org

Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio. libretexts.org This results in an M+ peak and an M+2 peak with a relative intensity of about 1:1 for any fragment containing one bromine atom. libretexts.org

For a molecule like this compound, which contains one of each halogen, the molecular ion region will exhibit a complex cluster of peaks at M, M+2, and M+4. The relative intensities of these peaks are a convolution of the individual isotopic patterns and can be predicted based on probability. The expected ratio for a compound with one Br and one Cl is approximately 3:4:1 for the M:(M+2):(M+4) peaks, providing a definitive signature for the presence of these two halogens. docbrown.info

Interactive Table: Predicted Isotopic Pattern for the Molecular Ion of C₈H₈⁷⁹Br³⁵Cl

| Ion | m/z (Nominal) | Relative Intensity (Approx.) |

| [C₈H₈⁷⁹Br³⁵Cl]⁺ | M | 3 |

| [C₈H₈⁸¹Br³⁵Cl]⁺ & [C₈H₈⁷⁹Br³⁷Cl]⁺ | M+2 | 4 |

| [C₈H₈⁸¹Br³⁷Cl]⁺ | M+4 | 1 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a technique where precursor ions of a specific m/z are selected, fragmented through collision-induced dissociation (CID), and then the resulting product ions are analyzed. youtube.com This provides valuable structural information by revealing the molecule's fragmentation pathways. csic.es

For this compound, the molecular ion would be selected in the first mass analyzer. Fragmentation in the collision cell would likely proceed via characteristic pathways for alkylbenzenes. A primary and highly favorable fragmentation is the benzylic cleavage, involving the loss of a methyl radical (•CH₃) to form a stable tropylium-like cation. Another common fragmentation is the loss of the entire ethyl group. Subsequent fragmentations could involve the loss of the halogen atoms. Analyzing the masses of these product ions helps to piece together the structure of the original molecule.

Interactive Table: Plausible MS/MS Fragments of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion | Product Ion (m/z) |

| 218/220/222 | Loss of •CH₃ | [C₇H₅BrCl]⁺ | 203/205/207 |

| 218/220/222 | Loss of •C₂H₅ | [C₆H₃BrCl]⁺ | 189/191/193 |

| 203/205/207 | Loss of Br• | [C₇H₅Cl]⁺ | 124/126 |

| 203/205/207 | Loss of Cl• | [C₇H₅Br]⁺ | 168/170 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Research Syntheses

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemrxiv.org They are used to identify the functional groups present in a compound, making them useful for monitoring the progress of a synthesis and confirming the formation of the desired product.

For this compound, the spectra would show characteristic absorptions or scattering peaks corresponding to:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. docbrown.info

C=C stretching: Aromatic ring stretching vibrations typically occur in the 1600-1450 cm⁻¹ region. docbrown.info

C-H bending: In-plane and out-of-plane C-H bending vibrations are also observed. The pattern of strong out-of-plane (OOP) C-H bending bands in the 900-675 cm⁻¹ region is particularly diagnostic of the benzene ring's substitution pattern. A 1,2,4-trisubstituted ring has characteristic absorptions in this region.

C-Cl and C-Br stretching: The vibrations for carbon-halogen bonds are found in the fingerprint region (typically below 800 cm⁻¹). The C-Cl stretch is generally found around 750-700 cm⁻¹, while the C-Br stretch appears at lower wavenumbers, around 650-550 cm⁻¹.

Raman spectroscopy is often particularly useful for observing the symmetric vibrations of the benzene ring and the C-halogen bonds, which may be weak in the IR spectrum. materialsciencejournal.org

Interactive Table: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1610 - 1450 | IR, Raman |

| C-H Out-of-Plane Bend | 900 - 675 | IR (Strong) |

| C-Cl Stretch | ~750 - 700 | IR, Raman |

| C-Br Stretch | ~650 - 550 | IR, Raman |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as a definitive method for the three-dimensional structural elucidation of crystalline solids, providing unambiguous determination of molecular geometry, bond lengths, bond angles, and crystal packing. nih.govspringernature.com For derivatives of this compound that possess stereogenic centers, single-crystal X-ray diffraction is the most powerful tool for determining the absolute stereochemistry. nih.govsoton.ac.uk The presence of heavier atoms such as bromine and chlorine is particularly advantageous for this purpose. thieme-connect.de These atoms produce significant anomalous scattering effects, which are crucial for reliably establishing the absolute configuration of a chiral molecule. thieme-connect.de

While this compound itself is achiral, its derivatives synthesized for specific applications, such as in pharmaceuticals or materials science, may be chiral. In such cases, determining the correct enantiomer is critical, and X-ray crystallography provides this information with high confidence, often expressed through parameters like the Flack parameter. soton.ac.uk

Table 1: Key Parameters from a Hypothetical X-ray Crystallographic Analysis

| Parameter | Description | Typical Information Obtained |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Fundamental information about the packing symmetry. |

| Space Group | Describes the symmetry of the unit cell. | Defines the arrangement of molecules within the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating crystal unit. |

| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-Br, C-Cl, C-C). | Confirms covalent structure and indicates bond order/strength. |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-Br). | Defines the local geometry of the molecule. |

| Torsion (Dihedral) Angles | The angle between planes defined by four atoms, describing rotation around a central bond. | Reveals the conformation of flexible parts, like the ethyl group. |

| Flack Parameter | A value used in the analysis of chiral, non-centrosymmetric structures to determine absolute configuration. | A value near zero confirms the correct enantiomer has been modeled. soton.ac.uk |

Advanced Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are indispensable in synthetic chemistry for separating, identifying, and purifying compounds. researchgate.net For this compound and its derivatives, advanced methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely employed in research settings to ensure the purity of reaction products and to isolate them for further study. chromatographyonline.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the analysis of volatile and semi-volatile organic compounds like this compound. hpst.cz It is particularly effective for monitoring the progress of a chemical reaction and assessing the purity of the crude product mixture. colab.ws In the synthesis of this compound, GC-MS can be used to separate the desired product from unreacted starting materials, solvents, and potential isomeric byproducts, such as 2-bromo-4-chloroethylbenzene or 3-bromo-5-chloroethylbenzene. researchgate.net

The separation in the gas chromatograph occurs as the vaporized sample, carried by an inert gas, passes through a capillary column. researchgate.net Compounds are separated based on their boiling points and their differential interactions with the column's stationary phase. ijraset.com Generally, compounds with lower boiling points and weaker interactions elute faster. Following separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint for the compound, showing the molecular ion peak and characteristic fragment ions. nih.gov For this compound, the mass spectrum would exhibit a distinctive isotopic pattern due to the natural abundance of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes, which aids in its unambiguous identification. nih.gov This high selectivity allows for the confident identification and semi-quantitative analysis of each component in a complex reaction mixture. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of Halogenated Aromatics

| Parameter | Typical Setting/Value | Purpose |

| GC Column | Fused silica (B1680970) capillary, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness. chromatographyonline.com | Provides high-resolution separation of isomers and related compounds. |

| Stationary Phase | Non-polar or mid-polarity, e.g., 5% diphenyl / 95% dimethyl polysiloxane. ijraset.com | Separates compounds based primarily on boiling point differences. |

| Carrier Gas | Helium or Hydrogen. hpst.cz | Transports the sample through the column. |

| Injection Mode | Split/Splitless. | Introduces a small, precise amount of the sample onto the column. |

| Oven Program | Temperature gradient, e.g., initial 70°C, ramp to 280°C at 10°C/min. | Optimizes the separation of compounds with a range of boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV. | Fragments molecules in a reproducible manner, creating a characteristic mass spectrum for identification. |

| MS Detection Mode | Full Scan or Selective Ion Monitoring (SIM). ijraset.com | Full scan provides a complete spectrum for identification; SIM offers higher sensitivity for quantifying specific target compounds. |

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique used for both the purification and precise quantification of compounds that may not be sufficiently volatile for GC analysis or when non-destructive recovery of the material is required. researchgate.netwaters.com For this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method. sielc.comsielc.com

In a research context, preparative HPLC can be employed to isolate this compound from a crude reaction mixture with very high purity. waters.com The principle involves injecting the sample onto a column packed with a non-polar stationary phase (like C18-modified silica). A polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, is then pumped through the column. sielc.com Compounds are separated based on their relative hydrophobicity; more non-polar compounds (like this compound) are retained longer on the column, allowing for their separation from more polar impurities. By collecting the eluent at the specific retention time of the target compound, a highly purified sample can be obtained. waters.com

For quantitative analysis, an analytical HPLC system equipped with a UV detector is commonly used. A calibration curve is first generated by injecting known concentrations of a pure this compound standard and plotting the detector response (peak area) against concentration. The concentration of the compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating from the calibration curve. This method is crucial for determining the yield of a reaction or for quantifying the compound in various research applications. researchgate.net The development of fast HPLC methods, using columns with smaller particle sizes (e.g., 3 µm), can significantly reduce analysis times while maintaining good resolution. nih.gov

Table 3: Typical HPLC Conditions for Analysis and Purification

| Parameter | Analytical HPLC (Quantification) | Preparative HPLC (Purification) |

| Column Type | Reversed-Phase (e.g., C18, Phenyl-Hexyl). chromforum.org | Reversed-Phase (e.g., C18, C8) with a larger diameter and length. waters.com |

| Column Dimensions | e.g., 4.6 mm ID x 150 mm length, 3-5 µm particle size. nih.gov | e.g., >20 mm ID x 250 mm length, 5-10 µm particle size. |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water. sielc.comsielc.com | Typically an isocratic or simple step-gradient mixture. |

| Flow Rate | 0.5 - 1.5 mL/min. | >10 mL/min, depending on column diameter. |

| Detection | UV-Vis Detector (e.g., at 254 nm). | UV-Vis Detector with a flow cell designed for high flow rates. |

| Objective | High resolution, sensitivity, and reproducibility for quantification. | High throughput and loading capacity for isolating pure compound. |